molecular formula C20H21F3N2O4S B2563256 N,N-dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide CAS No. 1351660-86-0

N,N-dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide

Cat. No.: B2563256
CAS No.: 1351660-86-0
M. Wt: 442.45
InChI Key: ZIXCNUUFDALDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(2-(4-(trifluoromethyl)phenyl)morpholine-4-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21F3N2O4S and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides incorporating 1,3,5-triazine moieties have been reported to inhibit carbonic anhydrase (CA) isoforms, notably the cytosolic ones (hCA I and II) and the tumor-associated ones (hCA IX and XII). Such inhibition suggests potential applications in developing anticancer and antimetastatic agents, considering hCA IX's role in tumorigenesis and metastasis. Specifically, compounds with high selectivity and potency against hCA IX over other isoforms have been highlighted for their relevance in medicinal and pharmacologic studies (Nabih Lolak et al., 2019).

Antioxidant and Enzyme Inhibitory Activities

Another study explored sulfonamides with 1,3,5-triazine structures for their antioxidant properties and inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders. The findings suggest that these compounds could serve as leads for developing treatments for conditions like Alzheimer's, Parkinson's, and skin pigmentation abnormalities (Nabih Lolak et al., 2020).

Palladium-Catalyzed Aminocarbonylations

In organic synthesis, palladium-catalyzed aminocarbonylation of aryl bromides using dimethylformamide as a carbon monoxide source has been documented. This process, which efficiently yields aryl amides, demonstrates the versatility of sulfonamides in facilitating complex organic reactions, potentially applicable in pharmaceutical and material science research (Y. Wan et al., 2002).

Heterocyclic Compound Synthesis

Research on the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride using morpholinosulfur trifluoride highlights the application of sulfonamide structures in creating novel heterocyclic compounds. This area of study is crucial for developing new materials and drugs, showcasing the compound's potential in synthetic organic chemistry and drug design (O. Guzyr et al., 2013).

Properties

IUPAC Name

N,N-dimethyl-4-[2-[4-(trifluoromethyl)phenyl]morpholine-4-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4S/c1-24(2)30(27,28)17-9-5-15(6-10-17)19(26)25-11-12-29-18(13-25)14-3-7-16(8-4-14)20(21,22)23/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXCNUUFDALDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.